molecular formula C21H28N8O14 B14419740 2,4,6-Trinitrophenol--nonane-1,9-diamine (2/1) CAS No. 80056-69-5

2,4,6-Trinitrophenol--nonane-1,9-diamine (2/1)

Cat. No.: B14419740
CAS No.: 80056-69-5
M. Wt: 616.5 g/mol
InChI Key: BCBVTTFCTCVWPY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitrophenol–nonane-1,9-diamine (2/1) involves the reaction of 2,4,6-Trinitrophenol with nonane-1,9-diamine. The process typically requires controlled conditions to ensure the correct stoichiometry and purity of the final product. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The mixture is stirred and heated to facilitate the reaction, and the product is purified through recrystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes using larger reactors, maintaining precise control over reaction conditions, and employing efficient purification techniques to ensure high yield and purity. Safety measures are crucial due to the explosive nature of 2,4,6-Trinitrophenol.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitrophenol–nonane-1,9-diamine (2/1) can undergo various chemical reactions, including:

    Oxidation: The nitro groups in 2,4,6-Trinitrophenol can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups can also be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group in 2,4,6-Trinitrophenol can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products

    Oxidation: Formation of dinitrophenol derivatives.

    Reduction: Formation of triaminophenol derivatives.

    Substitution: Formation of ether or amine derivatives.

Scientific Research Applications

2,4,6-Trinitrophenol–nonane-1,9-diamine (2/1) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Used in the production of dyes, explosives, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2,4,6-Trinitrophenol–nonane-1,9-diamine (2/1) involves its interaction with various molecular targets. The nitro groups in 2,4,6-Trinitrophenol can participate in redox reactions, while the amine groups in nonane-1,9-diamine can form hydrogen bonds and coordinate with metal ions. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitrotoluene (TNT): Another polynitrated aromatic compound used as an explosive.

    2,4-Dinitrophenol: A related compound with two nitro groups, used in biochemical research.

    Hexamethylenediamine: A similar aliphatic diamine used in the production of nylon.

Uniqueness

2,4,6-Trinitrophenol–nonane-1,9-diamine (2/1) is unique due to its combination of aromatic and aliphatic components, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications that require both stability and reactivity.

Properties

CAS No.

80056-69-5

Molecular Formula

C21H28N8O14

Molecular Weight

616.5 g/mol

IUPAC Name

nonane-1,9-diamine;2,4,6-trinitrophenol

InChI

InChI=1S/C9H22N2.2C6H3N3O7/c10-8-6-4-2-1-3-5-7-9-11;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-11H2;2*1-2,10H

InChI Key

BCBVTTFCTCVWPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCCN)CCCCN

Origin of Product

United States

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